N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a cyclopropylmethyl group via a carboxamide bond. The cyclopropyl moiety introduces steric strain and hydrophobic character, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-9-5-6-9)12-8-16-10-3-1-2-4-11(10)17-12/h1-4,9,12H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZSMXQVVOTPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole 2 and 3-carboxamide derivatives, have been reported to interact with a variety of enzymes and proteins. The presence of the carboxamide moiety in these derivatives allows them to form hydrogen bonds with these targets, often resulting in the inhibition of their activity.
Mode of Action
It can be inferred from related compounds that the carboxamide moiety likely interacts with its targets through hydrogen bonding. This interaction can lead to changes in the target’s function, often resulting in inhibition.
Biochemical Pathways
Similar compounds have been shown to impact a variety of pathways due to their interaction with multiple enzymes and proteins. The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved.
Biological Activity
N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 245.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound may influence:
- Cell Proliferation : It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and differentiation .
- Differentiation Induction : In studies involving acute myeloid leukemia (AML) cells, the compound was found to upregulate differentiation markers such as CD11b and decrease cell viability .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the cyclopropylmethyl group and the dioxine moiety affect biological activity. For instance:
- Cyclopropyl Group Variations : Altering the size or substituents on the cyclopropyl ring can enhance or diminish activity against specific targets.
- Dioxine Modifications : Changes in the dioxine structure have been correlated with changes in lipophilicity and metabolic stability, which are crucial for in vivo efficacy .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (AML) | 0.95 | Induces differentiation and apoptosis |
| MCF-7 (Breast) | 1.20 | Inhibits proliferation via cell cycle arrest |
| A549 (Lung) | 0.75 | Promotes apoptosis through caspase activation |
In Vivo Studies
Preliminary in vivo studies using murine models have indicated that the compound can effectively reduce tumor growth. A notable study involved administering varying doses of the compound to mice bearing tumors derived from HL-60 cells:
- Dosage : 10 mg/kg and 20 mg/kg administered intraperitoneally.
- Results : Significant tumor size reduction was observed at both dosages compared to control groups.
Case Studies
One case study focused on the use of this compound in combination therapy for AML. The study reported enhanced efficacy when combined with standard chemotherapeutic agents, suggesting a potential role as an adjunct therapy in clinical settings .
Comparison with Similar Compounds
Substituent Diversity and Structural Modifications
The benzodioxane carboxamide scaffold is highly versatile, with modifications primarily occurring at the N-position. Below is a comparative analysis of key analogs:
*Estimated based on molecular formula C₁₄H₁₅NO₃. †Includes hydrochloride salt. ‡Estimated from molecular formula.
Physicochemical Properties
- Hydrophobicity: The cyclopropylmethyl group in the target compound is more hydrophobic than the methyl group in 21398-80-1 but less polar than morpholinopropyl or pyridinyl substituents. This may improve blood-brain barrier penetration compared to polar analogs .
Key Research Findings
- Purity Trends : N-Methyl and simpler derivatives (e.g., 21398-80-1) are available in high purity (≥95%), indicating robust synthetic protocols. Cyclopropane-containing analogs (e.g., 1797259-86-9) lack purity data, suggesting synthetic challenges .
- Structural-Activity Relationships (SAR): Polar substituents (e.g., morpholinopropyl) improve water solubility but may reduce CNS penetration . Aromatic groups (e.g., benzofuran) enhance planar stacking but increase metabolic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
